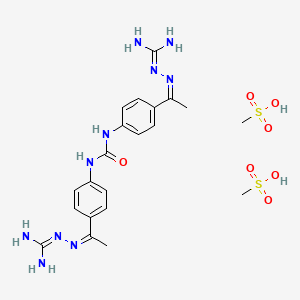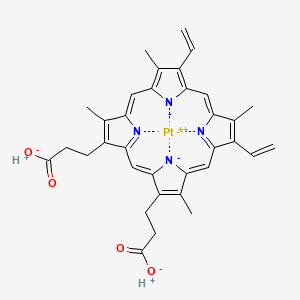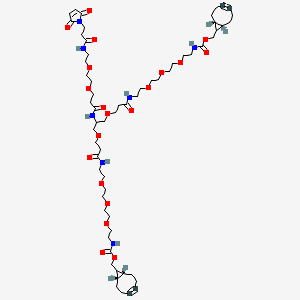
Methyiin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: Methyiin can be synthesized through the oxidation of S-methyl-L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the selective oxidation of the sulfur atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: Methyiin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to S-methyl-L-cysteine.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: S-methyl-L-cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyiin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Methyiin exerts its effects involves its ability to undergo redox reactions. The sulfur atom in this compound can participate in oxidation-reduction cycles, which can influence various biochemical pathways. This compound’s molecular targets include enzymes involved in sulfur metabolism and redox regulation.
類似化合物との比較
Methyiin can be compared to other sulfur-containing compounds such as:
Methionine: An essential amino acid with similar sulfur chemistry but different biological roles.
Cysteine: Another sulfur-containing amino acid that can be oxidized to form cystine.
S-methyl-L-cysteine: The precursor to this compound, which undergoes oxidation to form this compound.
Uniqueness: this compound’s unique feature is its specific oxidation state, which allows it to participate in distinct redox reactions compared to its analogs. This property makes it valuable in research focused on oxidative stress and sulfur metabolism.
特性
分子式 |
C4H9NO3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(S)-methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m1/s1 |
InChIキー |
ZZLHPCSGGOGHFW-OLLQQOEVSA-N |
異性体SMILES |
C[S@](=O)C[C@H](C(=O)O)N |
正規SMILES |
CS(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)





![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


